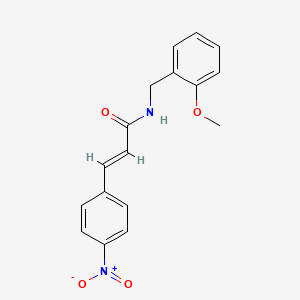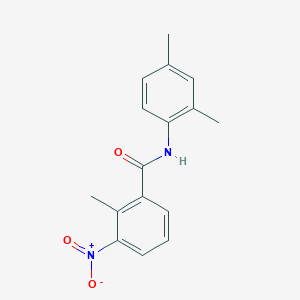
N-(2-ethyl-6-methylphenyl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-2-thiophenesulfonamide, commonly known as EHT 1864, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the Rho family of GTPases, which play a crucial role in several cellular processes, including cell migration, cell division, and cell adhesion. EHT 1864 has been shown to have a significant impact on cancer cell migration and invasion and has been suggested as a potential therapeutic target for cancer treatment.
作用機序
EHT 1864 inhibits the activity of Rho family GTPases by binding to their guanine nucleotide exchange factors (GEFs), which are responsible for activating the GTPases. EHT 1864 binds to the GEFs in a competitive manner, preventing them from activating the GTPases. This results in the inhibition of downstream signaling pathways that are regulated by Rho GTPases, leading to a decrease in cell migration and invasion.
Biochemical and Physiological Effects
EHT 1864 has been shown to have a significant impact on cancer cell migration and invasion. It has been suggested as a potential therapeutic target for cancer treatment. EHT 1864 has also been shown to have an effect on cytoskeletal dynamics and the formation of focal adhesions. It has been suggested that EHT 1864 may have a role in the regulation of cell proliferation and apoptosis.
実験室実験の利点と制限
EHT 1864 has several advantages for lab experiments. It is a potent inhibitor of Rho family GTPases, making it an excellent tool for studying their role in cellular processes. It is also a small molecule inhibitor, making it easy to use in cell culture experiments. However, there are some limitations to using EHT 1864 in lab experiments. It has been shown to have off-target effects on other proteins, which may complicate the interpretation of results. Additionally, the synthesis of EHT 1864 is a complex process that requires expertise in organic chemistry.
将来の方向性
There are several future directions for the use of EHT 1864 in scientific research. One area of interest is the development of more potent and selective inhibitors of Rho family GTPases. Another area of interest is the use of EHT 1864 in animal models to study its effects on cancer cell migration and invasion in vivo. Additionally, the role of Rho GTPases in other cellular processes, such as cell division and differentiation, is an area that requires further investigation.
合成法
EHT 1864 can be synthesized using a multi-step process. The first step involves the reaction of 2-aminothiophenol with 2-bromo-5-ethyl-1-methylbenzene in the presence of a palladium catalyst to form 2-(2-ethyl-6-methylphenyl)thiophen-3-ol. The second step involves the reaction of the resulting compound with chlorosulfonic acid to form the sulfonyl chloride derivative, which is then reacted with ammonia to form EHT 1864. The synthesis of EHT 1864 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
EHT 1864 has been extensively used in scientific research to study the role of Rho family GTPases in cellular processes. It has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, which are involved in cell migration, invasion, and adhesion. EHT 1864 has been used to study the role of Rho GTPases in cancer cell migration and invasion, the regulation of cytoskeletal dynamics, and the formation of focal adhesions. It has also been used to study the effects of Rho GTPase inhibition on cell proliferation and apoptosis.
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-3-11-7-4-6-10(2)13(11)14-18(15,16)12-8-5-9-17-12/h4-9,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJBZJCRZFXVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-ethyl-6-methylphenyl)thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-bromo-2-thienyl)ethylidene]hydrazonothiocarbamate acetate](/img/structure/B5695596.png)

![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)



![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5695646.png)
![4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5695647.png)

![N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5695655.png)
![2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5695676.png)

![2-[(4-chlorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5695685.png)
